2,3-Dimethoxy-5-methyl-1,4-benzoquinone, also known as ubiquinone-0 (UQ0), is a naturally occurring quinone found in fungi such as Taiwanofungus camphoratus, Antrodia cinnamomea, and Taiwanofungus salmoneus []. This compound holds potential applications in various scientific research fields, as detailed below:
UQ0 can induce the formation of fibrils from the tau protein, a crucial component of neurons. Studying these fibrils helps researchers understand the process of neurodegenerative diseases like Alzheimer's, where tau protein aggregation is a hallmark. UQ0 can be used to identify regions of the tau protein involved in fibrillization, potentially aiding in the development of therapeutic strategies [].
2,3-Dimethoxy-5-methyl-1,4-benzoquinone is an organic compound with the molecular formula . This compound features a benzoquinone structure characterized by two methoxy groups and a methyl group at specific positions on the aromatic ring. It is primarily recognized for its occurrence in various fungi, including Antrodia cinnamomea and Taiwanofungus camphoratus, where it may play a role in the organism's metabolic processes and potential bioactivity .
The reactivity of 2,3-dimethoxy-5-methyl-1,4-benzoquinone is notable in several chemical transformations:
2,3-Dimethoxy-5-methyl-1,4-benzoquinone exhibits various biological activities:
The synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone typically involves:
This method yields over 80% efficiency and is noted for its simplicity and cost-effectiveness .
The applications of 2,3-dimethoxy-5-methyl-1,4-benzoquinone span various fields:
Studies have focused on the interactions of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with other biological molecules:
These interactions underline its potential utility in both therapeutic contexts and biochemical research.
Several compounds share structural similarities with 2,3-dimethoxy-5-methyl-1,4-benzoquinone. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Methoxy-1,4-benzoquinone | One methoxy group | Less potent antioxidant activity compared to 2,3-Dimethoxy derivative. |
Ubiquinone (Coenzyme Q) | Longer isoprenoid side chain | Plays a crucial role in mitochondrial electron transport. |
2-Hydroxy-1,4-benzoquinone | Hydroxy instead of methoxy | Exhibits different reactivity patterns due to hydroxyl group presence. |
2,6-Dimethoxy-p-benzoquinone | Two methoxy groups at different positions | Different biological activities related to its structure. |
The uniqueness of 2,3-dimethoxy-5-methyl-1,4-benzoquinone lies in its specific arrangement of functional groups that confer distinct biological activities and reactivity compared to these similar compounds. Its potential applications in pharmaceuticals make it a subject of ongoing research interest.
2,3-Dimethoxy-5-methyl-1,4-benzoquinone possesses a well-established systematic nomenclature that reflects its structural organization and functional group arrangement. The IUPAC name for this compound is 2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione, which accurately describes the six-membered ring system with its characteristic diene structure and ketone functionalities. The Chemical Abstracts Service (CAS) registry number 605-94-7 provides a unique identifier for this compound in chemical databases and commercial applications.
The compound is known by numerous synonyms that reflect its biological significance and structural characteristics. The most prominent alternative names include Coenzyme Q0, ubiquinone 0, ubiquinone-0, ubiquinone-O, and CoQ0, all of which emphasize its role as the simplest member of the ubiquinone family. Additional systematic names include 2,3-dimethoxy-5-methyl-p-benzoquinone, 2-methyl-4,5-dimethoxy-p-quinone, and 2,5-cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-. The variety of nomenclature reflects the compound's importance across different research fields, from biochemistry to organic synthesis.
Commercial suppliers and chemical databases also employ specific identifiers such as the MDL number MFCD00001595, PubChem CID 69068, and ChEBI identifier CHEBI:27906. These standardized identifiers facilitate accurate identification and procurement of the compound for research and industrial applications. The EINECS number 210-100-8 further confirms its registration within European chemical inventories.
The molecular structure of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is characterized by a benzoquinone core with specific substitution patterns that influence its chemical behavior and biological activity. The molecular formula C9H10O4 indicates a composition that includes nine carbon atoms, ten hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 182.18 g/mol. The SMILES notation COC1=C(OC)C(=O)C(C)=CC1=O provides a concise representation of the molecular connectivity and stereochemistry.
Crystallographic analysis reveals that the compound exists as red to orange crystalline powder or needles under standard conditions. The crystal structure exhibits characteristics typical of substituted benzoquinones, with the quinone ring system maintaining planarity while the methoxy substituents introduce specific conformational preferences. The melting point range of 58-62°C indicates moderate thermal stability and suggests relatively weak intermolecular forces governing the crystal packing.
The InChI key UIXPTCZPFCVOQF-UHFFFAOYSA-N serves as a unique structural identifier that encodes the complete molecular connectivity and stereochemistry. This standardized representation enables precise identification across different chemical databases and computational platforms. The compound's structure features two methoxy groups positioned at the 2 and 3 positions of the benzoquinone ring, with a methyl substituent at position 5, creating a distinctive substitution pattern that influences both its chemical reactivity and biological function.
Computational analysis using density functional theory (DFT) methods has provided insights into the electronic structure and molecular geometry optimization. The calculations reveal specific bond lengths and angles that characterize the quinone system, including C=O bond lengths of approximately 1.23-1.24 Å and characteristic aromatic ring dimensions. These structural parameters are consistent with those observed in related benzoquinone derivatives and support the compound's classification as a typical quinone system.
Comprehensive spectroscopic analysis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone reveals characteristic features that confirm its structural identity and provide insights into its electronic properties. Mass spectrometry analysis demonstrates a molecular ion peak at m/z 182, consistent with the calculated molecular weight. The mass spectral fragmentation pattern provides additional structural confirmation through characteristic loss patterns associated with methoxy and methyl substituents.
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information through both 1H and 13C NMR analyses. The 1H NMR spectrum, recorded in CDCl3 at 399.65 MHz, exhibits characteristic resonances that confirm the substitution pattern. Key signals include methoxy protons appearing around 4.0 ppm and aromatic protons displaying chemical shifts consistent with the quinone environment. The integration patterns and multiplicities support the proposed molecular structure and substitution pattern.
Carbon-13 NMR spectroscopy reveals the carbon framework of the molecule, with characteristic chemical shifts for the quinone carbonyls, aromatic carbons, and aliphatic substituents. The carbonyl carbons typically appear in the downfield region around 180-190 ppm, while the methoxy carbons exhibit signals around 56-61 ppm. The aromatic carbons show chemical shifts consistent with the substituted benzoquinone system, providing unambiguous structural confirmation.
Ultraviolet-visible (UV-Vis) spectroscopy demonstrates characteristic absorption features associated with the quinone chromophore. The compound exhibits a significant absorption maximum at 268 nm in solution, which corresponds to π→π* electronic transitions within the quinone system. This absorption feature is characteristic of substituted benzoquinones and provides a convenient method for quantitative analysis and purity assessment.
Infrared (IR) spectroscopy reveals characteristic vibrational modes that confirm the presence of specific functional groups. The spectrum exhibits strong absorption bands associated with C=O stretching vibrations of the quinone carbonyls, typically appearing around 1660-1680 cm⁻¹. Additional bands corresponding to C-O stretching of the methoxy groups and aromatic C=C stretching vibrations provide further structural confirmation. The IR spectrum serves as a fingerprint for compound identification and purity verification.
The physicochemical properties of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone significantly influence its handling, storage, and application in various research contexts. The compound exhibits a melting point range of 58-62°C, indicating moderate thermal stability under standard laboratory conditions. This relatively low melting point facilitates purification through recrystallization techniques and suggests that the compound can be readily manipulated in synthetic procedures.
Solubility characteristics demonstrate the compound's compatibility with various solvent systems commonly employed in organic synthesis and biochemical research. The compound shows good solubility in organic solvents such as dimethylformamide (DMF) at 100 mg/mL and dimethyl sulfoxide (DMSO) at 100 mg/mL. Moderate solubility is observed in ethanol at 5 mg/mL, while aqueous solubility is limited to 0.2 mg/mL in phosphate-buffered saline at pH 7.2. The compound exhibits almost complete transparency in hot water, suggesting temperature-dependent solubility behavior.
Stability considerations are crucial for proper storage and handling of the compound. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone is classified as light-sensitive, requiring storage under protected conditions to prevent photodegradation. The recommended storage temperature is 2-8°C in a cool, dark environment to maintain chemical integrity over extended periods. The compound is stable under normal atmospheric conditions but may be incompatible with strong oxidizing agents and reducing agents.
The density of the compound is predicted to be 1.19±0.1 g/cm³, which falls within the typical range for substituted aromatic compounds. The boiling point is predicted at 331.4±42.0°C, indicating significant thermal stability at elevated temperatures. These physical properties support the compound's utility in various synthetic and analytical applications while providing guidance for safe handling procedures.
Safety considerations include the compound's classification with hazard codes indicating potential skin and eye irritation (H315, H319) and possible respiratory irritation (H335). Appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation, is recommended during handling. The compound requires specific precautionary measures such as avoiding inhalation of dust or vapors and implementing appropriate emergency response procedures for skin or eye contact.
Irritant